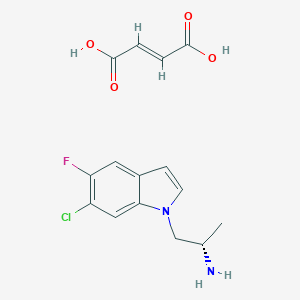

Ro 60-0175 fumarate

Overview

Description

Ro 60-0175 fumarate (CAS 169675-09-6) is a selective serotonin 5-HT2C receptor agonist with high binding affinity (pKi = 9 for human 5-HT2C receptors) and functional selectivity over other serotonin receptor subtypes, including 5-HT2A (pKi = 7.5), 5-HT1A (pKi = 5.4), and 5-HT7 (pKi = 5.6) . Its fumarate salt enhances solubility, making it suitable for in vitro and in vivo studies in neuroscience, particularly for investigating serotonin's role in addiction, compulsive behaviors, and neurochemical regulation . Ro 60-0175 demonstrates central activity after systemic administration and has been pivotal in elucidating 5-HT2C receptor-mediated effects on dopamine release, cocaine self-administration, and nicotine addiction .

Mechanism of Action

Target of Action

Ro 60-0175 fumarate is a potent and selective agonist for the 5-HT2C serotonin receptor subtype . This receptor is a part of the 5-HT2 receptor family that plays a significant role in the central nervous system, influencing mood, anxiety, feeding, and reproductive behavior .

Mode of Action

This compound interacts with its target, the 5-HT2C receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the release of calcium from intracellular stores and activation of the phospholipase C pathway .

Biochemical Pathways

The activation of the 5-HT2C receptor by this compound affects several biochemical pathways. The most notable is the phospholipase C pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules play crucial roles in the regulation of various cellular processes, including the release of calcium from intracellular stores .

Pharmacokinetics

This suggests that it is well-absorbed and can cross the blood-brain barrier. It is soluble in water and DMSO, which may influence its bioavailability .

Result of Action

The activation of the 5-HT2C receptor by this compound has been associated with various physiological effects. For instance, it has been shown to reduce cocaine self-administration and reinstatement induced by stressors and contextual cues . This suggests that this compound may have potential therapeutic applications in the treatment of addiction.

Biochemical Analysis

Biochemical Properties

Ro 60-0175 fumarate interacts with various biomolecules, primarily the 5-HT 2C receptors . It binds to these receptors with high affinity, triggering a series of biochemical reactions that lead to its observed effects .

Cellular Effects

This compound influences cell function by modulating the activity of 5-HT 2C receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the 5-HT 2C receptors . This binding can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in the serotonin signaling pathway through its interaction with 5-HT 2C receptors

Biological Activity

Ro 60-0175 fumarate, a potent and selective agonist for the 5-HT2C receptor, has garnered significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for potential therapeutic applications.

Chemical Profile

This compound is chemically defined as (S)-2-(6-chloro-5-fluoro-indol-1-yl)-1-methyl ethylamine fumarate. It exhibits high selectivity for the 5-HT2C receptor, with pKi values indicating significant affinity compared to other serotonin receptor subtypes (Table 1) .

| Receptor Type | pKi Value |

|---|---|

| 5-HT2C | 9.0 |

| 5-HT2A | 7.5 |

| 5-HT1A | 5.4 |

| 5-HT6 | 5.2 |

| 5-HT7 | 5.6 |

Receptor Activation

Ro 60-0175 primarily activates the 5-HT2C receptors, which play a crucial role in modulating various neurophysiological processes, including mood regulation and appetite control. Studies have demonstrated that activation of these receptors can lead to hypolocomotion and sedative effects in animal models .

Neuroendocrine Effects

Research indicates that Ro 60-0175 can influence hormone secretion through mechanisms that may not solely depend on the activation of the 5-HT2C or 5-HT2A receptors . This suggests a complex interaction with neuroendocrine pathways that warrants further investigation.

Anxiety and Sedation Models

In behavioral assays, Ro 60-0175 has shown varied effects depending on the experimental conditions:

- Elevated Plus-Maze (EPM) : In this model, Ro 60-0175 decreased open arm exploration at doses of 1.0 µg, indicating anxiolytic-like behavior under certain conditions but also exhibiting locomotor suppression at higher doses .

- Social Interaction Tests : The compound reduced social interaction time in both high-light and low-light settings, suggesting a sedative rather than anxiogenic profile .

- Feeding Behavior : Ro 60-0175 has been shown to increase the latency to the first meal and reduce meal size in rats, indicating its potential role in appetite suppression .

Pharmacological Characterization

A series of experiments have characterized the pharmacodynamics of Ro 60-0175:

- Inhibition of Serotonin Neuron Firing : Ro 60-0175 was found to inhibit the firing of serotonin neurons in the dorsal raphe nucleus (DRN), an effect reversible by selective antagonists . This inhibition is indicative of its central nervous system activity.

- Fos Expression Studies : Increased Fos expression in GAD-positive neurons following Ro 60-0175 administration suggests that it may enhance GABAergic activity within serotonergic pathways .

Scientific Research Applications

Neuropharmacological Research

Ro 60-0175 fumarate has been extensively studied for its effects on serotonin receptors, particularly the 5-HT2C subtype. The compound's selectivity (approximately 30-fold for 5-HT2C over 5-HT2A receptors) makes it a valuable tool for understanding serotonin's role in the central nervous system.

Research indicates that Ro 60-0175 has sedative-like effects without significant anxiolytic properties. In various animal models, it has been shown to reduce locomotion and social interaction, suggesting a potential application in studying anxiety and depression.

Case Study: Sedative Effects in Rodent Models

In a study conducted by Kennett et al. (2000), Ro 60-0175 was administered to rats at doses of 0.3 mg/kg to 3 mg/kg. The results indicated that:

- At doses above 0.5 mg/kg, Ro 60-0175 induced hypolocomotion.

- No significant anxiolytic effects were observed in the social interaction test.

These findings suggest that while Ro 60-0175 may not alleviate anxiety, it can induce sedation, making it useful in studies aimed at understanding sedative mechanisms.

Neuroendocrine Research

Ro 60-0175 has also been explored for its effects on neuroendocrine responses. In a study examining plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone, varying doses of Ro 60-0175 were found to significantly activate neuroendocrine pathways.

Table 2: Neuroendocrine Activation by Ro 60-0175

| Dose (mg/kg) | ACTH Response | Corticosterone Response |

|---|---|---|

| 0.0 | Baseline | Baseline |

| 2.5 | Significant Increase | Significant Increase |

| 5.0 | Greater Increase | Greater Increase |

This activation indicates the compound's potential utility in studying stress-related disorders and the neuroendocrine system's response to serotonergic modulation.

Implications for Psychiatric Disorders

Given its pharmacological profile, Ro 60-0175 may have therapeutic implications for conditions such as obesity, anxiety disorders, and depression due to its action on appetite regulation and mood modulation through serotonin pathways.

Case Study: Effects on Cocaine-Induced Behavior

Research by Craige and Unterwald (2013) demonstrated that Ro 60-0175 modulated cocaine-induced conditioned place preference in animal models, highlighting its potential as an adjunct treatment for substance use disorders.

Q & A

Basic Research Questions

Q. What pharmacological properties of Ro 60-0175 fumarate make it suitable for studying 5-HT2C receptor function in vivo?

this compound is a selective 5-HT2C receptor agonist with high potency (EC50 values in nanomolar ranges) and oral bioavailability, enabling systemic administration in behavioral and neurochemical studies. Its molecular weight (342.75 g/mol) and solubility profiles (1.71 mg/mL in water, 6.86 mg/mL in DMSO) allow flexibility in dosing formulations. Experimental designs should validate receptor specificity using antagonists (e.g., SB 242084) and include controls for off-target effects on 5-HT2A/2B receptors .

Q. How should researchers design dose-response experiments to assess this compound’s efficacy in modulating dopamine release?

Use microdialysis or fast-scan cyclic voltammetry in rodent models to measure dopamine levels in brain regions like the nucleus accumbens or prefrontal cortex. Dose ranges should span 0.1–3 mg/kg (intraperitoneal) based on prior studies showing dose-dependent attenuation of nicotine-induced dopamine release. Include vehicle controls and co-administration with selective 5-HT2C antagonists to confirm mechanism specificity. Statistical analysis must report p-values with appropriate corrections for multiple comparisons .

Q. What are the critical parameters for ensuring reproducibility in synthesizing and characterizing this compound?

Purity (≥98% by HPLC) and structural confirmation (via NMR, mass spectrometry) are essential. Document synthesis conditions, including solvent ratios, reaction times, and purification steps. For in-house synthesis, validate batches against commercial standards (e.g., CAS 169675-09-6). For published studies, provide detailed protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers reconcile conflicting reports on this compound’s selectivity for 5-HT2C versus 5-HT2A receptors?

Discrepancies may arise from assay conditions (e.g., radioligand competition vs. functional cAMP assays). Perform comparative studies using:

- Binding assays : Measure Ki values against 5-HT2A, 5-HT2B, and 5-HT2C receptors in the same model system.

- Functional assays : Compare EC50 values in cell lines expressing individual receptor subtypes.

- In vivo models : Use knockout mice or subtype-selective antagonists to isolate receptor contributions .

Table 1 : Reported Receptor Affinity of this compound

| Receptor Subtype | Ki (nM) | Assay Type | Source |

|---|---|---|---|

| 5-HT2C | 6.2 | Radioligand | |

| 5-HT2A | 120 | Functional |

Q. What experimental strategies address the variability in this compound’s behavioral effects across rodent models of addiction?

Variability may stem from differences in administration routes, dosing schedules, or animal strains. Standardize protocols by:

- Using chronic nicotine exposure models (e.g., self-administration) to mimic human addiction pathways.

- Incorporating both male and female subjects to assess sex-specific responses.

- Pairing behavioral outcomes (e.g., reduced nicotine self-administration) with neurochemical data (e.g., dopamine microdialysis) to validate mechanistic hypotheses .

Q. How can researchers optimize in vitro-to-in vivo translation of this compound’s pharmacokinetic and pharmacodynamic (PK/PD) properties?

Conduct parallel studies in:

- In vitro systems : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding.

- In vivo PK : Assess bioavailability, half-life, and brain penetration via LC-MS/MS.

- PD modeling : Use dose-response data to establish exposure-efficacy relationships. For example, correlate brain concentrations with 5-HT2C receptor occupancy using PET imaging .

Q. Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing this compound’s effects in complex behavioral paradigms?

Use mixed-effects models to account for repeated measures (e.g., longitudinal self-administration data). For neurochemical data, apply ANOVA with post hoc tests (e.g., Tukey’s) for group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals to enhance interpretability .

Q. How should researchers document and share raw data for studies involving this compound?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Deposit datasets in repositories (e.g., Zenodo) with DOIs.

- Include metadata on experimental conditions (e.g., animal strain, dosing regimen).

- Provide code for statistical analyses in open-source platforms (e.g., R, Python) .

Comparison with Similar Compounds

Ro 60-0175 vs. M100907 (5-HT2A Antagonist)

| Parameter | Ro 60-0175 (5-HT2C Agonist) | M100907 (5-HT2A Antagonist) |

|---|---|---|

| Pharmacological Action | Selective 5-HT2C agonist | Selective 5-HT2A antagonist |

| Cocaine SA Reduction | Effective (FR, PR schedules) | No effect |

| Relapse Inhibition | Reduces cocaine- or cue-induced | Reduces cocaine- or cue-induced |

| DS Effects | Enhances cocaine-induced DS | Reduces cocaine-induced DS |

| Behavioral Sensitization | Increases cocaine-induced activity | Reduces cocaine/amphetamine BS |

| Abuse Liability | Mimics cocaine-like DS effects | Mimics cocaine-like DS effects |

| Natural Reward | Reduces food intake | No reported effect |

| Clinical Trials | None | None |

- Key Findings :

Ro 60-0175 vs. mCPP (Preferential 5-HT2C Agonist)

| Parameter | Ro 60-0175 | mCPP |

|---|---|---|

| Selectivity | High 5-HT2C selectivity | Preferential 5-HT2C/2B agonist |

| Cocaine SA Attenuation | Dose-dependent reduction in primates | Dose-dependent reduction in primates |

| Off-Target Effects | Minimal (blocked by SB 242084) | Broader receptor interactions |

| Urethral Pressure | 5-HT2B-mediated (blocked by RS 127445) | Not characterized |

- Key Findings :

- Both agonists reduce cocaine-seeking behavior in squirrel monkeys, but Ro 60-0175's effects are insurmountable and mediated solely via 5-HT2C receptors, confirmed by SB 242084 antagonism .

- Ro 60-0175's urethral pressure effects involve 5-HT2B receptors, highlighting off-target actions absent in mCPP studies .

Ro 60-0175 vs. CPD 1 (5-HT2C Agonist)

| Parameter | Ro 60-0175 | CPD 1 |

|---|---|---|

| Potency (MED) | Marble-burying: 0.1 mg/kg | Marble-burying: 10 mg/kg |

| Nestlet-shredding: <1 mg/kg | Nestlet-shredding: 3 mg/kg | |

| Receptor Affinity | Full agonist at 5-HT2C | Full agonist at 5-HT2C |

| Ancillary Behaviors | No motor impairment at ≤10 mg/kg | No motor impairment at ≤10 mg/kg |

- Key Findings :

Ro 60-0175 vs. SB 242084 (5-HT2C Antagonist)

| Parameter | Ro 60-0175 | SB 242084 |

|---|---|---|

| Action | Agonist | Antagonist |

| Dopamine Release | Decreases nigrostriatal DA | Increases basal DA in striatum |

| Cocaine Effects | Attenuates SA and relapse | No direct effect on SA |

- Key Findings: Systemic Ro 60-0175 decreases nigrostriatal dopamine via GABA-A receptor modulation, whereas SB 242084 increases dopamine, underscoring 5-HT2C's inhibitory role .

Properties

CAS No. |

169675-09-6 |

|---|---|

Molecular Formula |

C11H12ClFN2 |

Molecular Weight |

226.68 g/mol |

IUPAC Name |

1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |

InChI |

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3 |

InChI Key |

XJJZQXUGLLXTHO-UHFFFAOYSA-N |

SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N |

Canonical SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |

Pictograms |

Irritant |

Synonyms |

(S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine fumarate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.